CID 78070287
Description
CID 78070287 is a chemical compound cataloged in PubChem, a public repository for chemical structures and biological activities.
Properties
Molecular Formula |
H4O6SSi2 |
|---|---|
Molecular Weight |
188.27 g/mol |
InChI |
InChI=1S/H2O4S.2HOSi/c1-5(2,3)4;2*1-2/h(H2,1,2,3,4);2*1H |
InChI Key |
KSMDMYMLTKHURU-UHFFFAOYSA-N |
Canonical SMILES |
O[Si].O[Si].OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 78070287 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-pressure reactors, and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
CID 78070287 can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as chromic acid and potassium dichromate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
CID 78070287 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 78070287 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Analytical Insights
- Analytical Characterization : The compound was analyzed using gas chromatography-mass spectrometry (GC-MS) (Figure 1(B)) and identified via mass spectral matching (Figure 1(D)), which provides fragmentation patterns indicative of its structural backbone .
Isolation and Applications CID 78070287 is isolated through vacuum distillation of CIEO, a method optimized for separating thermally labile compounds.
Comparison with Structurally Similar Compounds
Structural Analogues from PubChem
Table 1 compares this compound with compounds sharing structural or functional similarities, as referenced in and other sources.
Key Observations :
- Terpenoid Backbone: this compound’s GC-MS profile aligns with terpenoids like betulin (CID 72326) and betulinic acid (CID 64971), which exhibit cyclic or polycyclic structures .
- Functional Groups : Unlike steroid sulfates (e.g., DHEAS, CID 12594), this compound lacks sulfur-containing moieties, as evidenced by its mass spectral fragmentation .
- Bioactivity Potential: While betulin derivatives show marked anticancer activity, this compound’s role in CIEO suggests antioxidative or antimicrobial properties, common in plant-derived terpenoids .
Analytical Methodologies Compared
This compound :
Similar Compounds :
- Betulin (CID 72326) : Characterized via NMR for structural confirmation and MS for purity assessment .
- Ginkgolic Acid (CID 5469634) : Analyzed using HPLC-MS to resolve isomer complexity and quantify bioactive constituents .
- DHEAS (CID 12594) : LC-ESI-MS with CID fragmentation differentiates it from structurally related steroids .
Technique Limitations :
- GC-MS (used for this compound) is unsuitable for non-volatile compounds like betulinic acid, which require NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
